2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound with the molecular formula C4HBrIN3S It is characterized by the presence of bromine and iodine atoms attached to an imidazo[2,1-b][1,3,4]thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with an appropriate iodine source. One common method includes the use of iodine monochloride (ICl) in an organic solvent such as acetonitrile. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in organic solvents like DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-5-iodoimidazo[2,1-b][1,3,4]thiadiazole, while a Suzuki-Miyaura coupling with phenylboronic acid would produce 2-phenyl-5-iodoimidazo[2,1-b][1,3,4]thiadiazole .
Scientific Research Applications
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the design of molecular probes for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloroimidazo[2,1-b][1,3,4]thiadiazole
- 2-Bromo-5-fluoroimidazo[2,1-b][1,3,4]thiadiazole
- 2-Iodo-5-chloroimidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-Bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable scaffold in drug discovery and materials science .
Properties
IUPAC Name |
2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrIN3S/c5-3-8-9-2(6)1-7-4(9)10-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVHKBWFJUMWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)SC(=N2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrIN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246372-52-0 | |
Record name | 2-bromo-5-iodoimidazo[2,1-b][1,3,4]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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